4-Chloro-5-phenyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-phenyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Mechanism of Action
Thienopyrimidines are a class of organic compounds that contain a pyrimidine ring fused to a thiophene ring. They are known to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer effects . The thiophene ring is a five-membered aromatic ring with one sulfur atom. Thiophene derivatives have been found to possess various biological activities, including antibacterial effects .
The mode of action of these compounds often involves interaction with biological targets such as enzymes or receptors, leading to changes in cellular processes. The exact targets and mode of action would depend on the specific compound and its functional groups .
The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME), would also depend on its specific chemical structure. Factors such as solubility, permeability, and stability can influence the compound’s bioavailability .
The compound’s action can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. These factors can affect the compound’s stability, solubility, and interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-phenyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of thiophene derivatives with chlorinated pyrimidine intermediates. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-phenyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and potentially leading to new derivatives.
Coupling Reactions: It can undergo coupling reactions with different aryl or alkyl groups to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
4-Chloro-5-phenyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5,6-dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine
- 4-Chloro-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine
Uniqueness
4-Chloro-5-phenyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials with tailored properties .
Biological Activity
4-Chloro-5-phenyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the thienopyrimidine family, which is known for a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. The structural characteristics of this compound contribute significantly to its biological activity.
- IUPAC Name: this compound
- CAS Number: 852934-01-1
- Molecular Formula: C16H9ClN2S2
- Molecular Weight: 328.84 g/mol
- SMILES: ClC1=NC=NC2=C1C(=CS2)C1=CC=CS1
Biological Activity Overview
The biological activity of this compound has been explored in various studies, indicating its potential in several therapeutic areas:
Anticancer Activity
Research has shown that thienopyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated:
- Inhibition of Tumor Growth : Studies reveal that certain derivatives inhibit the growth of breast cancer cell lines (e.g., MCF-7) with IC50 values in the low nanomolar range (9.1 nM to 28.0 nM) .
Compound | Cell Line | IC50 (nM) |
---|---|---|
Compound A | MCF-7 | 9.1 |
Compound B | MCF-7 | 28.0 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Thienopyrimidine derivatives have shown effectiveness against various bacterial strains and may serve as potential leads for new antibiotics .
The mechanisms through which these compounds exert their effects include:
- Inhibition of Enzymatic Activity : Compounds have been identified as inhibitors of thymidylate synthase and other key enzymes involved in cell proliferation .
- Interaction with Receptors : Some derivatives act as negative allosteric modulators of dopamine receptors and inhibit specific kinases involved in cancer progression .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of thienopyrimidine derivatives:
- Synthesis and Evaluation : A study synthesized a series of thienopyrimidines and assessed their antiproliferative activities against human cancer cell lines. Notably, compounds showed promising results with significant inhibition rates .
- Comparative Analysis : Research comparing different thienopyrimidine derivatives indicated that structural modifications could enhance their biological activities, suggesting a structure–activity relationship (SAR) that could guide future drug design .
Properties
IUPAC Name |
4-chloro-5-phenyl-2-thiophen-2-ylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2S2/c17-14-13-11(10-5-2-1-3-6-10)9-21-16(13)19-15(18-14)12-7-4-8-20-12/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYWIUZKWWQPPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=NC(=N3)C4=CC=CS4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.